4-(5-methoxypyridin-3-yl)phenol
Description
Properties
IUPAC Name |
4-(5-methoxypyridin-3-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-6-10(7-13-8-12)9-2-4-11(14)5-3-9/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYUHITYOPOYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methoxypyridin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, utilizing efficient catalytic systems and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxypyridin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
4-(5-Methoxypyridin-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-methoxypyridin-3-yl)phenol involves its interaction with specific molecular targets and pathways. For example, its phenolic group can participate in hydrogen bonding and electron transfer processes, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological activities and lead to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyridine-Phenol Derivatives
a. 5-(4-Chloro-2-Methoxyphenyl)Pyridin-3-ol (CAS 1017414-83-3)
- Structure : A chlorine substituent at the 4-position and methoxy at the 2-position on the phenyl ring attached to pyridine.
- Properties: Molecular formula C₁₂H₁₀ClNO₂, molecular weight 235.67 g/mol.
b. 4-(5-Methoxypyridin-3-yl)Aniline (CAS 1552560-50-5)
- Structure: Replaces the phenol group with an aniline (-NH₂) moiety.
- Properties: The amino group increases basicity (pKa ~5) compared to the phenolic -OH (pKa ~10), altering solubility and reactivity. This substitution is critical in designing pH-sensitive prodrugs .
c. tert-Butyl (4-Hydroxy-5-Methoxypyridin-3-yl)Methylcarbamate
Heterocyclic Analogs
a. 4-[5-(3-Methoxyphenyl)-1,2,4-Oxadiazol-3-yl]Pyridine
- Structure : Contains a 1,2,4-oxadiazole ring linked to pyridine and methoxyphenyl groups.
- Bioactivity : The oxadiazole ring acts as a bioisostere for ester or amide groups, enhancing metabolic stability. This compound is explored in anticancer research for its ability to inhibit tubulin polymerization .
b. 3,8-Diphenyl-5-(4-Methoxyphenyl)Pyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidine
Substituent Effects on Physicochemical Properties
Table 1 compares key properties of 4-(5-methoxypyridin-3-yl)phenol analogs:
Q & A
Q. Optimization strategies :
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos for improved yields.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
Basic: How is the structural integrity of this compound confirmed experimentally?
Answer:
Key analytical methods include:
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | DMSO-d₆ solvent, δ 2.50 ppm (¹H ref) | Assign methoxy (δ 3.8–4.0 ppm), phenolic OH (δ 9–10 ppm), and pyridine protons . |
| FTIR | ATR mode, 4000–400 cm⁻¹ | Identify O–H (3200–3500 cm⁻¹), C–O (1250 cm⁻¹), and pyridine ring vibrations (1600 cm⁻¹) . |
| HRMS | ESI+ mode, m/z accuracy < 2 ppm | Confirm molecular ion ([M+H]⁺) and rule out impurities . |
Advanced note : Single-crystal X-ray diffraction (SHELX suite) resolves bond angles and torsional strain between pyridine and phenol rings .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition) may arise from:
Q. Methodological solutions :
- Dose-response validation : Repeat assays with independent batches and include positive controls (e.g., known inhibitors).
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical tools (ANOVA, Tukey’s test) .
Advanced: What strategies are used to study the interaction mechanisms of this compound with biological targets?
Answer:
- Molecular docking (in silico) : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) or receptors, prioritizing hydrogen bonds with the phenol group and π-π stacking with the pyridine ring .
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized targets, with buffer optimization to minimize nonspecific binding .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding entropy/enthalpy trade-offs .
Case study : Analogous compounds show preferential binding to hydrophobic pockets in cytochrome P450 enzymes, validated via mutagenesis .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis or weighing due to potential respiratory irritation .
- Waste disposal : Collect in halogen-free containers for incineration, adhering to EPA guidelines .
Note : Chronic toxicity data are limited; avoid prolonged exposure and conduct regular risk assessments .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?
Answer:
-
Core modifications :
Position Modification Impact Pyridine C5 Replace methoxy with halogen (F, Cl) Enhances metabolic stability . Phenol ring Introduce electron-withdrawing groups (NO₂, CF₃) Improves enzyme affinity . -
Methodology :
Basic: What are the stability considerations for this compound under different storage conditions?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the methoxy group .
- Long-term stability : Monitor via HPLC every 6 months; degradation products often include quinone derivatives .
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Answer:
- SHELXL refinement : High-resolution (<1.0 Å) X-ray data distinguishes keto-enol tautomers via electron density maps .
- Hydrogen bonding analysis : Intermolecular O–H···N bonds in the crystal lattice stabilize specific tautomers .
Example : Related pyridine-phenol hybrids exhibit enol dominance in solid state, confirmed by neutron diffraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
